5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group, a nitro group, and a pyridinyloxy moiety, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the use of radical initiators and trifluoromethylating agents.
Attachment of the 4-Fluorophenyl and Pyridinyloxy Groups: These groups are typically introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the pyrazolo[1,5-a]pyrimidine core.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyloxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the nitro and pyridinyloxy groups contribute to its overall biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(4-bromophenyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of the 4-fluorophenyl group in 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C25H14F4N6O4 |
---|---|
Molecular Weight |
538.4g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(3-nitro-5-pyridin-3-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H14F4N6O4/c26-15-5-3-14(4-6-15)20-11-22(25(27,28)29)34-23(32-20)12-21(33-34)24(36)31-16-8-17(35(37)38)10-19(9-16)39-18-2-1-7-30-13-18/h1-13H,(H,31,36) |
InChI Key |
RTFXQQKKWQZDFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
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